Cas no 1807921-09-0 ([2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine)

[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is a fluorinated nitroaromatic compound featuring a dimethylamino-substituted ethenyl group. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the development of fluorinated pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (dimethylamino) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or cycloadditions. Its rigid aromatic core and polar functional groups also contribute to potential applications in materials science, including liquid crystals or optoelectronic materials. The compound's well-defined structure allows for precise modifications, enabling tailored derivatization for target applications.
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine structure
1807921-09-0 structure
Product name:[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
CAS No:1807921-09-0
MF:C10H11FN2O2
MW:210.204945802689
CID:5162358
PubChem ID:23248110

[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
    • Ethenamine, 2-(2-fluoro-6-nitrophenyl)-N,N-dimethyl-
    • Inchi: 1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3
    • InChI Key: OKUFRTYEXAOXQZ-UHFFFAOYSA-N
    • SMILES: C(N(C)C)=CC1=C([N+]([O-])=O)C=CC=C1F

[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-126980-0.25g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
0.25g
$216.0 2023-05-24
Enamine
EN300-126980-1.0g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
1g
$528.0 2023-05-24
Enamine
EN300-126980-10.0g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
10g
$2269.0 2023-05-24
Enamine
EN300-126980-1000mg
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
1000mg
$528.0 2023-10-02
Enamine
EN300-126980-0.1g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
0.1g
$152.0 2023-05-24
Enamine
EN300-126980-5.0g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
5g
$1530.0 2023-05-24
Enamine
EN300-126980-0.5g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
0.5g
$407.0 2023-05-24
Enamine
EN300-126980-2500mg
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
2500mg
$1034.0 2023-10-02
Enamine
EN300-126980-100mg
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
100mg
$152.0 2023-10-02
Enamine
EN300-126980-2.5g
[2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine
1807921-09-0
2.5g
$1034.0 2023-05-24

Additional information on [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine

Compound CAS No. 1807921-09-0: [2-(2-Fluoro-6-Nitrophenyl)ethenyl]dimethylamine

The compound with CAS No. 1807921-09-0, known as [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine, is a highly specialized organic compound with unique chemical properties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a dimethylamine group attached to a vinyl group, which is further connected to a fluoronitro-substituted phenyl ring. This combination of functional groups imparts the molecule with distinctive electronic and steric properties, making it a valuable substrate for further chemical transformations.

Recent studies have highlighted the importance of [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine in the development of novel bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of complex heterocycles, which are crucial components of many drugs. For instance, the nitro group on the phenyl ring can be reduced to an amino group under specific conditions, enabling the formation of nitrogen-containing heterocycles that exhibit potent biological activities. This versatility makes the compound a valuable tool in medicinal chemistry.

One of the key features of [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine is its ability to undergo various types of cross-coupling reactions. These reactions are pivotal in modern organic synthesis, allowing chemists to construct intricate molecular architectures with high precision. The dimethylamine group serves as a nucleophile in certain reactions, while the vinyl group can participate in conjugate additions or polymerization processes. Such reactivity has been leveraged in the creation of advanced materials, such as polymers and dendrimers, which find applications in nanotechnology and drug delivery systems.

In addition to its synthetic utility, this compound has been studied for its environmental impact and degradation pathways. Understanding how [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine interacts with biological systems and breaks down under various conditions is essential for assessing its safety and sustainability. Recent research has focused on its biodegradation kinetics and potential toxicity to aquatic organisms. These studies are critical for ensuring that the compound can be used responsibly in industrial and agricultural settings.

The synthesis of [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine involves a series of carefully optimized steps that highlight modern synthetic methodologies. The starting material typically involves a substituted phenol derivative, which undergoes nitration and fluorination to introduce the necessary functional groups. Subsequent coupling reactions with dimethylamine derivatives yield the final product. The development of efficient and scalable synthetic routes has been a focus of recent research efforts, driven by the increasing demand for this compound in various industries.

From an analytical standpoint, [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine presents unique challenges due to its complex structure and potential for isomerism. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to confirm its identity and purity. These analytical methods have been refined in recent years, enabling more accurate characterization of similar compounds.

In conclusion, [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine (CAS No. 1807921-09-0) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic and analytical techniques, ensure that it remains a focal point for scientific research. As new insights into its behavior and potential uses emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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